2-Ethylthiazol-4-amine

Description

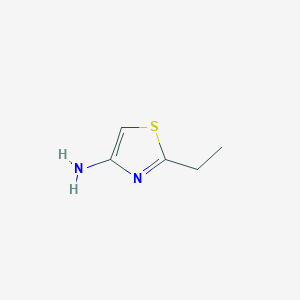

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

2-ethyl-1,3-thiazol-4-amine |

InChI |

InChI=1S/C5H8N2S/c1-2-5-7-4(6)3-8-5/h3H,2,6H2,1H3 |

InChI Key |

QSZHLBRNCOEGDC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CS1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Ethylthiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 2-Ethylthiazol-4-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This guide outlines a detailed synthetic protocol based on the well-established Hantzsch thiazole synthesis. Furthermore, it presents a summary of its known physical properties and predicted spectroscopic data to aid in its identification and characterization. The experimental workflow is visually represented to enhance clarity.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. The 2-aminothiazole scaffold, in particular, is a key structural motif found in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. This compound, a member of this family, holds promise as a versatile building block for the synthesis of novel bioactive compounds and functional materials. Its structural features, comprising a reactive amino group and an ethyl substituent, offer opportunities for diverse chemical modifications to explore structure-activity relationships. This guide serves as a technical resource for the laboratory-scale synthesis and comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. In this specific synthesis, 1-chloro-2-butanone reacts with thiourea to yield the target compound.

Proposed Synthetic Scheme

The overall reaction is as follows:

Caption: Hantzsch synthesis of this compound.

Experimental Protocol

Materials:

-

1-Chloro-2-butanone

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

-

To this stirring solution, add 1-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture by the slow addition of a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The synthesized this compound should be characterized using a combination of physical and spectroscopic methods to confirm its identity and purity.

Physical Properties

The following table summarizes the known physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| CAS Number | 34631-53-3 | [1] |

Spectroscopic Data (Predicted)

The following tables provide predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 - 6.4 | s | 1H | H-5 (thiazole) |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

| ~2.6 - 2.8 | q | 2H | -CH₂-CH₃ |

| ~1.2 - 1.4 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C-2 (thiazole, C-NH₂) |

| ~148 - 150 | C-4 (thiazole, C-Et) |

| ~100 - 105 | C-5 (thiazole) |

| ~25 - 30 | -CH₂-CH₃ |

| ~12 - 15 | -CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium | N-H stretch (asymmetric and symmetric) |

| ~3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1620 - 1580 | Strong | N-H bend (scissoring) |

| ~1550 - 1500 | Strong | C=N stretch (thiazole ring) |

| ~1470 - 1420 | Medium | C=C stretch (thiazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular ion) |

| 113 | [M - CH₃]⁺ |

| 100 | [M - C₂H₄]⁺ |

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

-

1-Chloro-2-butanone is a lachrymator and is corrosive; handle with care.

-

Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound using the Hantzsch thiazole synthesis, a reliable and high-yielding method. The included physical properties and predicted spectroscopic data serve as a valuable reference for the characterization and quality control of the synthesized compound. This information is intended to facilitate further research and development involving this promising 2-aminothiazole derivative in various scientific disciplines.

References

"2-Ethylthiazol-4-amine CAS number and molecular structure"

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Amino-4-ethylthiazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document consolidates critical data including its chemical identity, molecular structure, synthesis, and known biological activities. Particular attention is given to presenting quantitative data in a structured format and detailing experimental protocols to support further research and development efforts.

Note on Nomenclature: The compound is systematically named 4-ethylthiazol-2-amine. However, it is also commonly referred to as 2-Amino-4-ethylthiazole. For clarity and consistency, this guide will use the name 2-Amino-4-ethylthiazole.

Chemical Identity and Molecular Structure

2-Amino-4-ethylthiazole is a substituted thiazole derivative characterized by an amino group at the 2-position and an ethyl group at the 4-position of the thiazole ring.

Molecular Structure:

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| CAS Number | 34631-53-3 | [1][2] |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | |

| IUPAC Name | 4-ethyl-1,3-thiazol-2-amine | [2] |

| Synonyms | 2-Amino-4-ethyl-1,3-thiazole, 4-Ethylthiazol-2-ylamine | [1] |

| Physical Form | Liquid | [1] |

Synthesis of 2-Amino-4-ethylthiazole

The primary synthetic route to 2-Amino-4-ethylthiazole is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea.

Hantzsch Thiazole Synthesis Workflow

The synthesis proceeds through the reaction of 1-chloro-2-butanone with thiourea.

References

Spectroscopic and Synthetic Profile of 2-Ethylthiazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) and a general synthetic protocol for the novel compound 2-Ethylthiazol-4-amine. Due to the limited availability of published data for this specific molecule, this guide leverages data from closely related analogs to predict its spectral characteristics. This document is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of new thiazole-based compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the scientific literature.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | s | 1H | Thiazole C5-H |

| ~4.8 - 5.5 | br s | 2H | -NH₂ |

| ~2.8 - 3.0 | q | 2H | -CH₂-CH₃ |

| ~1.2 - 1.4 | t | 3H | -CH₂-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | Thiazole C2 |

| ~145 - 150 | Thiazole C4 |

| ~100 - 105 | Thiazole C5 |

| ~25 - 30 | -CH₂-CH₃ |

| ~12 - 15 | -CH₂-CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic/vinyl) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Strong | N-H bend (primary amine) |

| 1600 - 1475 | Medium-Strong | C=N and C=C stretch (thiazole ring) |

| 1335 - 1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| [M]+ | High | Molecular Ion |

| [M-15]+ | Medium | Loss of -CH₃ |

| [M-28]+ | Medium | Loss of -C₂H₄ |

| [M-43]+ | Low | Loss of -C₂H₅N |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-aminothiazole derivatives and the acquisition of spectroscopic data. These should be adapted and optimized for the specific synthesis of this compound.

Synthesis of 2-Alkyl-4-aminothiazoles

A common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. For this compound, a plausible route would involve the reaction of a suitable α-haloketone with a thiourea derivative.

General Procedure:

-

To a solution of an appropriate α-haloketone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add thiourea (1.1 equivalents).

-

The reaction mixture is heated to reflux and stirred for a period of 2-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

For LC-MS, the solution is further diluted to the low µg/mL or ng/mL range.

Data Acquisition:

-

The sample is introduced into the ion source (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS).

-

The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: General workflow for synthesis and characterization.

A Technical Guide to Quantum Chemical Calculations for 2-Ethylthiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Ethylthiazol-4-amine, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes methodologies and data from computational studies on closely related thiazole derivatives to present a robust framework for its theoretical investigation. The following sections detail the typical computational protocols, expected quantitative data, and logical workflows involved in such a study.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods, particularly Density Functional Theory (DFT), allow for the precise determination of a molecule's three-dimensional structure, electronic properties, and reactivity. For a molecule like this compound, understanding these fundamental properties can provide insights into its potential biological activity, metabolic stability, and suitability as a drug candidate. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, and in silico studies offer a cost-effective and efficient means to explore their therapeutic potential.

Methodologies for Quantum Chemical Calculations

The following section outlines a typical experimental protocol for performing quantum chemical calculations on a thiazole derivative, based on established research on similar compounds.

Computational Details

A common approach for studying thiazole derivatives involves Density Functional Theory (DFT) calculations. A popular and effective combination of functional and basis set for such molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[1][2][3] This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. All calculations would typically be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule might interact with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and intramolecular interactions.[4]

Spectroscopic Properties Prediction

Quantum chemical calculations can also predict various spectroscopic properties, which can be used to validate experimental findings:

-

Infrared (IR) Spectroscopy: Vibrational frequency calculations can predict the IR spectrum of the molecule, aiding in the identification of functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to help in the structural elucidation of the molecule.[3]

Predicted Quantitative Data for this compound

The following tables summarize the type of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are hypothetical and serve as illustrative examples based on data from similar molecules.

Table 1: Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N3 | 1.31 | N3-C2-S1 | 115.0 |

| C4-C5 | 1.37 | C2-N3-C4 | 110.0 |

| C5-S1 | 1.76 | N3-C4-C5 | 115.0 |

| C4-C6 | 1.51 | C4-C5-S1 | 110.0 |

| C6-C7 | 1.54 | C5-S1-C2 | 90.0 |

| C2-N8 | 1.36 | H-N8-H | 118.0 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 Debye |

| Total Energy | -750 Hartree |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 3100 | Aromatic C-H stretching |

| ν(C=N) | 1640 | C=N stretching in thiazole ring |

| ν(C=C) | 1580 | C=C stretching in thiazole ring |

| δ(C-H) | 1450 | C-H bending |

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for a typical quantum chemical investigation of a small molecule like this compound.

Caption: A flowchart illustrating the typical steps in a computational chemistry study of a small molecule.

Potential Applications in Drug Development

The data generated from these quantum chemical calculations can be instrumental in the drug development process. For instance, the MEP can guide the design of derivatives with improved binding affinity to a target protein. The HOMO-LUMO gap can provide an initial assessment of the molecule's stability and potential for degradation. Furthermore, calculated properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of related compounds.[5][6]

Conclusion

While this guide has drawn upon methodologies from studies of similar thiazole-containing molecules, it provides a robust and scientifically grounded framework for the in-depth computational analysis of this compound. The application of these quantum chemical calculations can yield a wealth of information regarding its structural, electronic, and spectroscopic properties, thereby accelerating its evaluation as a potential therapeutic agent. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular modeling studies of [4-(3 H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 2-Ethylthiazol-4-amine Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: This document provides a prospective analysis of the potential biological activities of 2-Ethylthiazol-4-amine derivatives. As of the latest literature review, no specific studies have been published on this particular chemical scaffold. The information presented herein is extrapolated from extensive research on the broader class of 2-aminothiazole derivatives and is intended to serve as a guide for future research and development.

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Derivatives of 2-aminothiazole, in particular, have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities. This whitepaper explores the potential biological activities of the underexplored this compound scaffold, providing a technical guide for researchers and drug development professionals interested in this novel class of compounds. The insights are drawn from the established biological profiles of structurally related 2-aminothiazole analogues.

Potential Biological Activities

Based on the extensive body of research on 2-aminothiazole derivatives, it is hypothesized that this compound derivatives could exhibit a range of significant biological activities. These include:

-

Anticancer Activity: 2-aminothiazole derivatives have shown potent cytotoxic effects against a wide array of human cancer cell lines, including breast, lung, colon, leukemia, and central nervous system cancers. The mechanism of action often involves the inhibition of key signaling proteins crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: The 2-aminothiazole core is a key component of several antimicrobial agents. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

-

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of 2-aminothiazole derivatives, suggesting their potential in treating inflammatory disorders.

Quantitative Data (Illustrative)

The following tables summarize hypothetical quantitative data for potential this compound derivatives, based on typical values observed for other 2-aminothiazole analogues. This data is for illustrative purposes only and should be experimentally verified.

Table 1: Potential Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference Compound |

| ETHA-001 | MCF-7 (Breast) | 8.5 | 5.2 | Doxorubicin |

| ETHA-002 | A549 (Lung) | 12.3 | 9.8 | Cisplatin |

| ETHA-003 | HT-29 (Colon) | 5.7 | 3.1 | 5-Fluorouracil |

| ETHA-004 | K562 (Leukemia) | 2.1 | 0.9 | Imatinib |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: Potential Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound |

| ETHA-005 | Staphylococcus aureus | 16 | Candida albicans | 32 | Ciprofloxacin |

| ETHA-006 | Escherichia coli | 32 | Aspergillus niger | 64 | Fluconazole |

| ETHA-007 | Bacillus subtilis | 8 | - | - | Ampicillin |

MIC: Minimum Inhibitory Concentration.

Table 3: Potential Anti-inflammatory Activity of this compound Derivatives

| Compound ID | In Vitro Assay | % Inhibition (at 10 µM) | In Vivo Model | % Edema Inhibition (at 20 mg/kg) | Reference Compound |

| ETHA-008 | COX-2 Inhibition | 65 | Carrageenan-induced paw edema | 58 | Celecoxib |

| ETHA-009 | 5-LOX Inhibition | 72 | - | - | Zileuton |

| ETHA-010 | PGE2 Production | 58 | - | - | Indomethacin |

COX-2: Cyclooxygenase-2; 5-LOX: 5-Lipoxygenase; PGE2: Prostaglandin E2.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to evaluate the potential biological activities of novel this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium to achieve final concentrations ranging from 0.01 to 100 µM. The cells are treated with these concentrations for 48-72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Methodology:

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum (e.g., 0.5 McFarland standard).

-

Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Objective: To evaluate the in vivo anti-inflammatory effect of the compounds.

Methodology:

-

Animal Model: Wistar rats (150-200 g) are used for the study.

-

Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally at a specific dose (e.g., 20 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential mechanisms of action and experimental workflows for the evaluation of this compound derivatives, based on findings for other 2-aminothiazole compounds.

Caption: Potential Anticancer Signaling Pathway Inhibition.

Caption: Drug Discovery Workflow for Novel Derivatives.

Conclusion and Future Directions

While the this compound scaffold remains unexplored, the extensive evidence of diverse biological activities within the broader class of 2-aminothiazole derivatives provides a strong rationale for its investigation. The potential for discovering novel anticancer, antimicrobial, and anti-inflammatory agents is significant.

Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives with various substitutions.

-

Systematic in vitro screening to identify lead compounds with potent and selective biological activity.

-

In-depth mechanistic studies to elucidate the molecular targets and signaling pathways modulated by active compounds.

-

In vivo evaluation of promising candidates in relevant animal models of disease.

This systematic approach will be crucial in unlocking the therapeutic potential of this novel chemical scaffold and developing next-generation therapeutic agents.

2-Ethylthiazol-4-amine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylthiazol-4-amine is a heterocyclic amine that serves as a valuable and versatile building block in organic synthesis. Its unique structural motif, featuring a thiazole core with an ethyl group at the 2-position and an amino group at the 4-position, provides a scaffold for the development of a diverse range of complex molecules. This guide explores the synthesis, reactivity, and applications of this compound, offering a comprehensive resource for its utilization in research and drug discovery. The 2-aminothiazole moiety is a prominent feature in numerous biologically active compounds, highlighting the potential of its isomers, such as this compound, in medicinal chemistry.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the general properties of aminothiazoles can provide some insight. Primary and secondary amines are capable of hydrogen bonding, which typically results in higher boiling points compared to alkanes of similar molecular weight. The solubility of smaller amines in water is generally good due to hydrogen bonding with water molecules. However, the 4-amino isomer of thiazole has been noted to be potentially unstable, which may contribute to the limited availability of detailed physical data.

Table 1: General Physicochemical Properties of Related Aminothiazoles

| Property | 2-Aminothiazole | 2-Amino-4-methylthiazole | Ethyl 2-aminothiazole-4-carboxylate |

| Molecular Formula | C₃H₄N₂S | C₄H₆N₂S | C₆H₈N₂O₂S |

| Molecular Weight | 100.14 g/mol | 114.17 g/mol | 172.20 g/mol |

| Melting Point | 91-93 °C | 44-47 °C | 177-181 °C |

| Boiling Point | Not available | 231-232 °C | Not available |

| Appearance | Light yellow crystals | Beige powder | Solid |

Synthesis of the 2-Substituted-4-aminothiazole Scaffold

The synthesis of the this compound core represents a synthetic challenge due to the specific substitution pattern. The classical Hantzsch thiazole synthesis is a widely employed method for the preparation of 2-aminothiazoles, typically involving the condensation of an α-haloketone with a thiourea.

A plausible synthetic strategy for this compound would involve the reaction of an α-amino ketone derivative with a thioacylating agent capable of introducing the ethyl group at the 2-position.

Below is a generalized experimental protocol for the Hantzsch synthesis of a 2-amino-4-substituted thiazole, which can be adapted for the synthesis of the target molecule with appropriate starting materials.

General Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (2 mL)

Procedure:

-

A mixture of the α-haloketone and thiourea in ethanol is prepared in a round-bottom flask.

-

The reaction mixture is stirred and heated at 70 °C for 1 hour.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into ice-cold water to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

This general procedure highlights the core steps of the Hantzsch synthesis. For the specific synthesis of this compound, a key modification would be the use of a starting material that leads to the desired substitution pattern. This could potentially involve an α-amino ketone and a thioamide, such as thioacetamide, in a cyclization reaction.

Reactivity and Synthetic Applications

The this compound molecule possesses multiple reactive sites that can be exploited for further synthetic transformations. The primary amino group at the 4-position is a key functional handle for a variety of reactions.

Reactions of the Amino Group

The amino group of this compound can undergo a range of typical amine reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

-

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide array of functional groups.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for the synthesis of various heterocyclic systems.[2]

-

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a common structural motif in many pharmaceutical agents.

The reactivity of the thiazole ring itself also plays a crucial role in the synthetic utility of this building block. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution, although the position of substitution will be directed by the existing substituents.

The following diagram illustrates the general reactivity of an aminothiazole core, which can be extrapolated to this compound.

Caption: General reactivity of the this compound scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound offers a unique chemical space for the design of novel therapeutic agents.

The amino group at the 4-position provides a convenient point for the attachment of various pharmacophores, while the ethyl group at the 2-position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

The workflow for utilizing this compound as a building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow using this compound.

Conclusion

This compound, while not as extensively studied as its 2-amino isomer, represents a promising and versatile building block for organic synthesis. Its unique substitution pattern offers opportunities for the creation of novel and diverse molecular scaffolds. The reactivity of both the amino group and the thiazole ring allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug discovery. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of new materials and therapeutic agents.

References

Toxicological and Safety Profile of 2-Ethylthiazol-4-amine: A Technical Guide for Researchers

Disclaimer: No direct toxicological or safety data for 2-Ethylthiazol-4-amine has been found in publicly available literature. This guide provides a toxicological and safety assessment based on the principle of read-across from structurally similar analogues, primarily 2-aminothiazole and its derivatives. This approach is a scientifically recognized method for assessing the potential hazards of data-poor chemicals. The information herein is intended for research, scientific, and drug development professionals and should not be considered a definitive safety assessment.

Introduction

This compound belongs to the aminothiazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] They are integral components in the development of various therapeutic agents.[2][3] However, the 2-aminothiazole moiety is also considered a potential "toxicophore," a chemical group that can be metabolically activated to form reactive metabolites, which may lead to toxicity.[1][4] Therefore, a thorough understanding of the potential toxicological profile of any new 2-aminothiazole derivative is crucial during the drug development process.

This technical guide provides a comprehensive overview of the anticipated toxicological and safety profile of this compound. In the absence of direct data, this assessment relies on a read-across approach from well-studied structural analogues. This document also outlines the standard experimental protocols that would be employed to definitively determine the safety profile of this compound.

Read-Across Toxicological Assessment

Read-across is a toxicological assessment method that uses data from tested chemicals (analogues) to predict the toxicity of a similar, untested chemical.[5][6][7][8] Given the structural similarity of this compound to other 2-aminothiazole derivatives, it is reasonable to infer a comparable toxicological profile.

Structural Analogues Considered:

-

2-Aminothiazole: The parent compound of the series.

-

2-Amino-4-methylthiazole: A close structural analogue with an alkyl substituent at the 4-position.

Summary of Potential Hazards:

Based on the data from its analogues, this compound is anticipated to exhibit the following hazards:

-

Acute Oral Toxicity: Likely to be harmful if swallowed.

-

Skin Irritation: Expected to cause skin irritation.

-

Eye Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Metabolic Activation: The 2-aminothiazole core is known to be susceptible to metabolic activation, potentially leading to the formation of reactive metabolites.[1][9]

Quantitative Data from Analogue Compounds:

| Compound | CAS Number | Acute Oral LD50 (Rat) | Skin Irritation | Eye Irritation | Genotoxicity (Ames Test) |

| 2-Aminothiazole | 96-50-4 | 480 mg/kg[10] | Irritant[11] | Irritant | No data found |

| 2-Amino-4-methylthiazole | 1603-91-4 | Harmful if swallowed (GHS Classification)[12] | Causes skin irritation (GHS Classification)[12] | Causes serious eye irritation (GHS Classification)[12] | Not mutagenic[13] |

Potential Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of concern for the 2-aminothiazole class is metabolic activation by cytochrome P450 enzymes.[9] This can lead to the formation of reactive electrophilic metabolites that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity and genotoxicity.

Caption: Proposed metabolic activation pathway for this compound.

Standard Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of this compound, a battery of standardized tests would be required. Below are the methodologies for key in vitro and in vivo assays.

4.1. Acute Oral Toxicity (as per OECD Guideline 423)

-

Principle: A stepwise procedure with the use of a minimal number of animals. The method uses a starting dose of 300 mg/kg body weight. The outcome of the first animal (survival or death) determines the dose for the next animal.

-

Animals: Typically female rats.

-

Procedure:

-

A single animal is dosed.

-

If the animal survives, two additional animals are dosed at the same level.

-

If all animals survive, the test is repeated at a higher dose level (2000 mg/kg).

-

If the first animal dies, the test is repeated in another animal at a lower dose (e.g., 50 mg/kg).

-

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

4.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (as per OECD Guideline 439)

-

Principle: This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

-

Procedure:

-

The test chemical is applied topically to the skin tissue model.

-

After a defined exposure period, the chemical is removed by washing.

-

The viability of the skin cells is measured using a cell viability assay (e.g., MTT assay).

-

-

Endpoint: A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically 50%).

4.3. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (as per OECD Guideline 492)

-

Principle: Similar to the skin irritation test, this method uses a 3D model of the human corneal epithelium.

-

Procedure:

-

The test chemical is applied to the surface of the corneal model.

-

After exposure, the tissue is rinsed.

-

Cell viability is assessed (e.g., MTT assay).

-

-

Endpoint: Classification as an eye irritant is based on the reduction in tissue viability.

4.4. Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

-

Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan). The test assesses the ability of a chemical to cause reverse mutations (reversions) that restore the ability of the bacteria to grow in the absence of the amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test chemical with and without a metabolic activation system (S9 mix, derived from rat liver homogenate).

-

The bacteria are then plated on a minimal agar medium lacking the specific amino acid.

-

After incubation, the number of revertant colonies is counted.

-

-

Endpoint: A chemical is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Workflow for Toxicological Risk Assessment

The overall process of assessing the risk of a new chemical entity like this compound follows a structured workflow.

Caption: General workflow for toxicological risk assessment of a data-poor chemical.

Conclusion

While no specific toxicology data for this compound are currently available, a read-across approach from structural analogues suggests that this compound is likely to be harmful if swallowed and to cause skin, eye, and respiratory irritation. The 2-aminothiazole core structure also indicates a potential for metabolic activation to reactive species. For a definitive safety assessment, a comprehensive set of in vitro and in vivo toxicological studies, following established international guidelines, would be necessary. The information and methodologies presented in this guide provide a framework for researchers and drug development professionals to approach the safety evaluation of this compound and other novel aminothiazole derivatives.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. toxicology.org [toxicology.org]

- 6. Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6 Read-Across Toxicity Predictions | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]

- 8. ecetoc.org [ecetoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Aminothiazole CAS 96-50-4 | 801272 [merckmillipore.com]

- 11. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 12. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mutagenicity evaluation of sulfamethylthiazole and its intermediate 2-amino-4-methylthiazole - NCF International [ncfinternational.it]

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 2-Amino-4-ethylthiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and widely utilized method for the preparation of thiazole derivatives.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide to yield a thiazole. The process is known for its simplicity and generally high yields.[2] 2-Aminothiazoles, a key class of compounds synthesized via the Hantzsch reaction using thiourea as the thioamide component, are of significant interest in medicinal chemistry. They form the core structure of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4]

This document provides a detailed protocol for the synthesis of 2-amino-4-ethylthiazole, a representative 2-aminothiazole derivative, via the Hantzsch synthesis. The procedure outlines the reaction of 1-bromo-2-butanone with thiourea.

Reaction Scheme

The overall reaction for the synthesis of 2-amino-4-ethylthiazole is as follows:

Reaction of 1-bromo-2-butanone with thiourea to yield 2-amino-4-ethylthiazole hydrobromide, followed by neutralization to obtain the free amine.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis of 2-amino-4-ethylthiazole.

Materials and Equipment

| Reagent/Material | Quantity | Notes |

| 1-Bromo-2-butanone | 10.0 mmol | Corrosive, handle with care in a fume hood. |

| Thiourea | 12.0 mmol | |

| Ethanol (95%) | 50 mL | Solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | For neutralization |

| Distilled Water | As needed | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | For drying |

| Ethyl Acetate | As needed | For extraction |

| Hexane | As needed | For recrystallization |

| Round-bottom flask (100 mL) | 1 | |

| Reflux condenser | 1 | |

| Magnetic stirrer and stir bar | 1 | |

| Heating mantle | 1 | |

| Separatory funnel (250 mL) | 1 | |

| Büchner funnel and flask | 1 | |

| Rotary evaporator | 1 | |

| Thin-layer chromatography (TLC) plates | As needed | For reaction monitoring |

| Melting point apparatus | 1 |

Synthesis of 2-Amino-4-ethylthiazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (12.0 mmol, 0.91 g) in 50 mL of 95% ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-bromo-2-butanone (10.0 mmol, 1.51 g) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in approximately 50 mL of distilled water. Transfer the aqueous solution to a separatory funnel and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to obtain pure 2-amino-4-ethylthiazole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-amino-4-ethylthiazole and similar 2-aminothiazole derivatives prepared via the Hantzsch synthesis.

Table 1: Reaction Parameters and Yields

| Product | α-Haloketone | Thioamide | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Amino-4-ethylthiazole | 1-Bromo-2-butanone | Thiourea | Ethanol | 3-4 | 85-95 (expected) | Adapted from[2][5] |

| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | Methanol | 0.5 | High | [2] |

| Ethyl 2-aminothiazole-4-carboxylate | Ethyl bromopyruvate | Thiourea | Ethanol | 24 | - | [5] |

Table 2: Characterization Data of 2-Amino-4-ethylthiazole

| Property | Value |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 88-90 °C |

| ¹H NMR (CDCl₃, δ ppm) | |

| 1.25 (t, 3H, -CH₃) | |

| 2.60 (q, 2H, -CH₂-) | |

| 4.80 (br s, 2H, -NH₂) | |

| 6.20 (s, 1H, thiazole-H) | |

| ¹³C NMR (CDCl₃, δ ppm) | |

| 13.5 (-CH₃) | |

| 21.0 (-CH₂-) | |

| 100.5 (thiazole C5) | |

| 150.0 (thiazole C4) | |

| 167.5 (thiazole C2) | |

| IR (KBr, cm⁻¹) | |

| 3420, 3280 (N-H stretch) | |

| 1620 (C=N stretch) | |

| 1540 (N-H bend) | |

| Mass Spectrum (m/z) | |

| 128 (M⁺) |

Note: The spectral data provided are expected values and may vary slightly based on experimental conditions and instrumentation.

Mandatory Visualization

Hantzsch Synthesis Mechanism for 2-Amino-4-ethylthiazole

Caption: Mechanism of the Hantzsch synthesis for 2-amino-4-ethylthiazole.

Experimental Workflow for Hantzsch Synthesis

Caption: Experimental workflow for the synthesis of 2-amino-4-ethylthiazole.

References

- 1. Thioformamide, and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Purification of 2-Ethylthiazol-4-amine by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylthiazol-4-amine is a substituted aminothiazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The purity of such compounds is critical for accurate biological testing and for meeting regulatory standards. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, based on general procedures for related aminothiazole derivatives.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound and its impurities to different extents. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. As the hot, saturated solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts or having different solubility profiles, remain in the solution.

Based on the purification of similar aminothiazole derivatives, suitable solvents for recrystallization could include alcohols such as ethanol or 2-propanol.[1][2] The choice of solvent is crucial and may require preliminary solubility testing.

Experimental Data

The following table should be used to record experimental data during the purification of this compound.

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | ||

| Mass (g) | ||

| Melting Point (°C) | ||

| Purity (e.g., by HPLC, %) | ||

| Yield (%) | N/A | |

| Recrystallization Solvent | N/A | |

| Solvent Volume (mL) | N/A | |

| Hot Filtration Required? | N/A | |

| Observations |

Experimental Protocol

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, 2-Propanol, or other suitable solvent)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or desiccator

Procedure:

-

Solvent Selection: If a suitable solvent is not known, perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) to identify a solvent in which this compound has low solubility at room temperature and high solubility when heated.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring continuously. Add small portions of hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

-

Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

-

Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

-

Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.

-

Analysis: Determine the mass of the dried crystals to calculate the yield. Characterize the purified this compound by measuring its melting point and assessing its purity using an appropriate analytical technique such as HPLC or NMR spectroscopy.

Logical Workflow for Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle organic solvents with care, as they are often flammable. Avoid open flames.

-

Be cautious when heating solvents to their boiling point to prevent bumping. The use of a stir bar can help to ensure smooth boiling.

Troubleshooting

-

No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.

-

Oiling out: The compound may be precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

-

Low recovery: This may be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. Ensure the minimum amount of hot solvent is used for dissolution.

By following this protocol, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent experiments and research findings.

References

Application Notes and Protocols for the Chromatographic Analysis of 2-Ethylthiazol-4-amine

This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-Ethylthiazol-4-amine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methodologies are intended for researchers, scientists, and professionals in drug development. The following protocols are based on established methods for similar amine-containing heterocyclic compounds and should be validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for this type of analyte.

Application Note: HPLC-UV Analysis of this compound

This application note outlines a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is designed to provide good peak shape and resolution from potential impurities. The basic nature of the amine group in this compound requires careful selection of the column and mobile phase to avoid peak tailing.[1] A mixed-mode column that combines reversed-phase and ion-exchange mechanisms can also be effective for separating complex mixtures of amines.[2]

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Table 2: Example Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Retention Time (tR) | 8.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocol: HPLC Analysis

-

Sample Preparation:

-

Accurately weigh and dissolve a suitable amount of this compound in the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to prepare a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Instrumentation Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

-

Set the column oven temperature to 30 °C.

-

Set the UV detector wavelength to 254 nm.

-

-

Analysis:

-

Inject 10 µL of each standard and sample solution.

-

Run the gradient program as detailed in Table 1.

-

Record the chromatograms and integrate the peak area for this compound.

-

-

Data Processing:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Workflow for HPLC Analysis

References

Application Notes and Protocols for the Derivatization of the Amino Group of 2-Ethylthiazol-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction 2-Ethylthiazol-4-amine is a heterocyclic amine containing a thiazole nucleus, a scaffold of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a key structural feature in numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and kinase inhibitors.[1][2] The primary amino group at the 4-position is a versatile functional handle that can be readily modified to generate a diverse library of derivatives. This chemical derivatization is a critical strategy in drug discovery for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a lead compound.

This document provides detailed protocols for several key derivatization reactions of the amino group of this compound: N-acylation, N-sulfonylation, Schiff base formation, and reductive amination.

N-Acylation to Form Amides

Application Note N-acylation of this compound introduces an amide linkage, a common functional group in many pharmaceutical agents. This derivatization is used to modify properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The reaction of an amine with an acid chloride or anhydride is a robust and high-yielding method to form amides.[3] Acylation can also serve as a strategy to protect the amino group during subsequent synthetic steps or to moderate its activating effect in electrophilic aromatic substitution reactions.[4] The resulting N-acylated 2-ethylthiazole derivatives are valuable intermediates for further functionalization and are often evaluated for their biological activities.

Experimental Protocol: General Procedure for N-Acylation

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 mmol) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 10 mL).

-

Base Addition: Add a suitable base, such as triethylamine (Et3N, 1.5 mmol) or pyridine (1.5 mmol), to the solution and stir for 5-10 minutes at room temperature.

-

Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride, 1.2 mmol) to the stirred solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-acylated derivative.

Quantitative Data Summary: N-Acylation

| Acylating Agent | Base | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |

| Acetyl Chloride | Et3N | DCM | 2-4 | 0 to RT | 85-95 |

| Benzoyl Chloride | Pyridine | THF | 4-8 | 0 to RT | 80-90 |

| Acetic Anhydride | Et3N | DCM | 3-6 | RT | 90-98 |

| 3-Furanpropanoic Acid | EDCI/HOBt | CH2Cl2 | 16 | 0 to RT | 70-85[5] |

Experimental Workflow: N-Acylation

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation to Form Sulfonamides

Application Note The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with sulfa drugs.[6] Derivatizing this compound into a sulfonamide can impart a range of biological activities, including antibacterial, anticancer, and diuretic properties.[6] The synthesis is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.[6] This reaction is generally efficient and tolerant of various functional groups on the sulfonyl chloride, allowing for the creation of a large and diverse library of compounds for screening.[7][8]

Experimental Protocol: General Procedure for N-Sulfonylation

-

Preparation: Dissolve this compound (1.0 mmol) in a suitable solvent such as pyridine (5 mL) or a mixture of water and a miscible organic solvent in a round-bottom flask. Some protocols utilize aqueous sodium acetate solutions.[9]

-

Reagent Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride, 1.1 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-85 °C, depending on the reactivity of the substrates.[9] The reaction progress should be monitored by TLC. Reaction times can vary from 1 to 12 hours.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). If a precipitate forms, collect it by filtration. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic extracts with dilute HCl (to remove excess pyridine), followed by water and brine. Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent. The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data Summary: N-Sulfonylation

| Sulfonylating Agent | Base | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |

| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 2-4 | RT | 80-90 |

| Benzenesulfonyl Chloride | NaOAc | Water | 3-5 | 80-85 | 75-85[9] |

| 4-Fluorobenzenesulfonyl Chloride | Pyridine | Pyridine | 2-4 | RT | ~82[10] |

| 4-Nitrobenzenesulfonyl Chloride | Pyridine | Pyridine | 2-4 | RT | ~85[10] |

Reaction Pathway: N-Sulfonylation

Caption: General reaction pathway for N-sulfonylation.

Schiff Base (Imine) Formation

Application Note The reaction of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. This condensation reaction is a fundamental transformation in organic synthesis. Schiff bases are important intermediates and are themselves a class of biologically active compounds, exhibiting antimicrobial, antifungal, and anticancer properties.[11][12] The formation of the C=N double bond is typically reversible and can be catalyzed by either acid or base. The resulting imines can be isolated or used directly in subsequent reactions, such as reductive amination.

Experimental Protocol: General Procedure for Schiff Base Formation

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent, typically ethanol or methanol (15 mL).

-

Carbonyl Addition: Add the appropriate aldehyde or ketone (1.0-1.1 mmol) to the solution.

-

Catalyst (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction.

-

Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction's completion by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution and can be collected by filtration.

-

Purification: Wash the collected solid with cold solvent (e.g., ethanol) and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.[11]

Quantitative Data Summary: Schiff Base Formation

| Carbonyl Compound | Solvent | Catalyst | Time (h) | Condition | Typical Yield (%) |

| Benzaldehyde | Ethanol | Acetic Acid | 3 | Reflux | 70-85 |

| 4-Hydroxybenzaldehyde | Ethanol | Acetic Acid | 2 | Reflux | ~75[13] |

| Acetophenone | Ethanol | Acetic Acid | 6 | Reflux | 65-80 |

| Salicylaldehyde | Methanol | None | 4 | Reflux | 70-90 |

Logical Relationship: Schiff Base Formation

Caption: The two-step mechanism of Schiff base formation.

Reductive Amination

Application Note Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines.[14][15] This process involves the in-situ formation of a Schiff base from this compound and a carbonyl compound, followed immediately by its reduction to the corresponding amine.[16] This one-pot procedure is highly efficient and avoids the problems of over-alkylation often encountered in direct alkylation methods.[15] Mild and selective reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), are typically used because they readily reduce the protonated imine intermediate but not the starting carbonyl compound.[17][18]

Experimental Protocol: General Procedure for Reductive Amination

-

Preparation: Combine this compound (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., methanol, 1,2-dichloroethane, or THF, 15 mL).

-

pH Adjustment: Add acetic acid to adjust the pH to a weakly acidic range (pH 5-6), which is optimal for imine formation.[14]

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add the reducing agent, sodium cyanoborohydride (NaBH3CN, 1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol), in portions.

-

Reaction: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify the resulting secondary amine by silica gel chromatography.

Quantitative Data Summary: Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |

| Cyclohexanone | NaBH3CN | Methanol | 12 | RT | 75-85 |

| Benzaldehyde | NaBH(OAc)3 | 1,2-Dichloroethane | 16 | RT | 80-90 |

| Acetone | NaBH3CN | Methanol | 24 | RT | 70-80 |

| 4-Methoxybenzaldehyde | NaBH(OAc)3 | THF | 12 | RT | 80-90 |

Experimental Workflow: Reductive Amination

Caption: One-pot workflow for the reductive amination of an amine.

References

- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersrj.com [frontiersrj.com]

- 7. Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions [ouci.dntb.gov.ua]

- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 18. m.youtube.com [m.youtube.com]

Catalytic Applications of Metal Complexes with 2-Ethylthiazol-4-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide an overview of the potential catalytic applications of metal complexes featuring the 2-Ethylthiazol-4-amine ligand. While direct catalytic applications for this specific ligand are not extensively reported in the literature, these notes are based on the known catalytic activities of structurally similar thiazole-containing metal complexes. The provided protocols offer a foundational methodology for researchers to explore the catalytic potential of these novel complexes in key organic transformations.

Application Note 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)